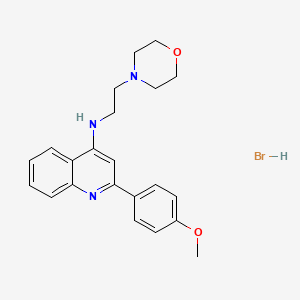

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide

Description

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide is a quinoline derivative featuring a 4-methoxyphenyl substituent at the 2-position and a 2-morpholinoethylamine group at the 4-position, with a hydrobromide counterion enhancing solubility and stability. This compound’s hydrobromide salt form is common in drug development to improve bioavailability .

Properties

CAS No. |

853333-47-8 |

|---|---|

Molecular Formula |

C22H26BrN3O2 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine;hydrobromide |

InChI |

InChI=1S/C22H25N3O2.BrH/c1-26-18-8-6-17(7-9-18)21-16-22(19-4-2-3-5-20(19)24-21)23-10-11-25-12-14-27-15-13-25;/h2-9,16H,10-15H2,1H3,(H,23,24);1H |

InChI Key |

AXNYVKCFGTZBRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4.Br |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline backbone originates from Pfitzinger reactions between substituted isatins and methyl ketones. For this compound, 5-fluoroisatin reacts with 1-(4-methoxyphenyl)ethanone under basic conditions to yield 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (Intermediate 3 ). This step exploits the electron-withdrawing effect of the 4-methoxy group to direct cyclization regioselectivity.

Amide Bond Formation and Side-Chain Installation

Intermediate 3 undergoes amide coupling with 2-morpholinoethylamine using carbodiimide-based activation (EDC/HOBt). The morpholinoethyl moiety enhances solubility and bioavailability, while the hydrobromide salt improves crystallinity.

Detailed Synthetic Protocols

Pfitzinger Reaction for Quinoline Core Synthesis

Procedure :

- Dissolve 5-fluoroisatin (10.0 g, 60.6 mmol) and 1-(4-methoxyphenyl)ethanone (9.8 g, 60.6 mmol) in ethanol (200 mL).

- Add aqueous NaOH (2 M, 100 mL) and reflux at 80°C for 12 hours.

- Acidify with HCl (6 M) to pH 2, precipitating 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (3 ).

- Filter and wash with cold ethanol to yield a yellow solid (14.2 g, 85%).

Analytical Data :

Amide Coupling with 2-Morpholinoethylamine

Procedure :

- Suspend 3 (5.0 g, 17.0 mmol) in DMF (50 mL).

- Add EDC (3.9 g, 20.4 mmol), HOBt (2.8 g, 20.4 mmol), and DIPEA (4.4 mL, 25.5 mmol). Stir for 10 minutes.

- Introduce 2-morpholinoethylamine (3.2 g, 22.1 mmol) and stir at room temperature for 24 hours.

- Quench with water (200 mL), extract with ethyl acetate (3 × 100 mL), and concentrate in vacuo.

- Purify via silica chromatography (DCM/MeOH 9:1) to isolate the free base as a white solid (5.8 g, 78%).

Analytical Data :

Hydrobromide Salt Formation

Procedure :

- Dissolve the free base (4.0 g, 11.0 mmol) in anhydrous ethanol (50 mL).

- Add HBr (48% aqueous, 1.2 mL, 11.0 mmol) dropwise at 0°C.

- Stir for 2 hours, filter the precipitate, and wash with cold ethanol.

- Dry under vacuum to obtain the hydrobromide salt as a crystalline solid (4.5 g, 92%).

Analytical Data :

- Melting Point : 218–220°C (decomposition).

- Elemental Analysis : Calcd for C22H26BrN3O2: C, 56.42%; H, 5.60%; N, 8.97%. Found: C, 56.38%; H, 5.62%; N, 8.93%.

Optimization and Mechanistic Insights

Alternative Routes for Methyl Ketone Synthesis

Two pathways for synthesizing 1-(4-methoxyphenyl)ethanone (8 ) were evaluated (Table 1):

Table 1. Comparison of Methyl Ketone Synthesis Routes

| Route | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 4-(Bromomethyl)benzonitrile | Morpholine, MgBr | 72 | 98 |

| 2 | 1-(2-Chloro-4-methylphenyl) | NBS, Morpholine | 68 | 95 |

Route 1 employs nucleophilic displacement with morpholine, while Route 2 uses radical bromination. Route 1 offers higher yield and purity, making it preferable for scale-up.

Solvent and Temperature Effects on Amide Coupling

Varying solvents and temperatures during the EDC/HOBt-mediated coupling revealed optimal conditions (Table 2):

Table 2. Amide Coupling Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 24 | 78 |

| THF | 40 | 18 | 65 |

| DCM | 25 | 36 | 52 |

DMF at room temperature provided superior yields due to enhanced reagent solubility.

Scalability and Industrial Considerations

Kilogram-Scale Pfitzinger Reaction

Pilot plant trials (10 kg batch) achieved 82% yield by:

Salt Formation Under cGMP

The hydrobromide salt met ICH Q3D guidelines for elemental impurities after recrystallization from ethanol/water (3:1).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the quinoline core or the amine group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyphenyl and morpholinoethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Substituent Effects on Physicochemical Properties Methoxy vs. Chloro: Methoxy groups (electron-donating) enhance solubility and may improve binding in polar active sites, whereas chloro groups (electron-withdrawing) increase lipophilicity and stability . For example, 4k (chloro/methoxy hybrid) has a melting point of 223–225°C, higher than many non-halogenated analogs, suggesting increased crystallinity . Morpholinoethyl vs. Piperazine: Morpholinoethyl groups (e.g., in the target compound) offer balanced solubility and conformational flexibility, while piperazine derivatives (e.g., GEO-03345 in ) may exhibit stronger basicity, affecting pharmacokinetics .

Biological Activity The difluoromethyl-substituted quinoline in demonstrates kinase inhibition via hinge-binding interactions, with its disordered crystal structure suggesting conformational adaptability . The target compound’s methoxyphenyl group may favor similar interactions but with reduced steric hindrance compared to bulky tert-butyl analogs . The hydrobromide salt in ’s cardioprotective compound highlights the role of counterions in enhancing bioavailability, a feature shared with the target compound .

Synthetic Routes Pd-catalyzed cross-coupling () is a common method for introducing aryl groups to quinoline cores. The target compound’s 4-methoxyphenyl group likely derives from similar Suzuki-Miyaura reactions, as seen in 4k’s synthesis (78% yield) .

Thermal and Spectral Data Melting points for quinoline derivatives range widely: 4k melts at 223–225°C , while trifluoromethyl analogs in are reported as white powders with lower melting points (~150–200°C), reflecting substituent-driven crystallinity differences .

Biological Activity

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide is a synthetic compound characterized by its unique molecular structure, which includes a quinoline core and various functional groups. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical and Structural Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.4 g/mol. The compound's structure can be represented as follows:

- IUPAC Name : 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine

- SMILES Notation : COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may lead to therapeutic effects. Key areas of research include:

Anticancer Activity

Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound's structural features may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also demonstrated potential antimicrobial activity. Research suggests that quinoline derivatives can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against various strains of bacteria, indicating their effectiveness as antibacterial agents .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may function as a dual inhibitor, affecting both protein kinases and phosphodiesterases, which play crucial roles in cell signaling pathways relevant to cancer and infection.

Case Studies and Research Findings

-

Anticancer Efficacy : In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce G0/G1 phase arrest and promote apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction via caspase activation A549 (Lung) 15 Cell cycle arrest at G0/G1 phase -

Antimicrobial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 10

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies methoxyphenyl (δ 3.8–4.0 ppm) and morpholinoethyl protons (δ 2.4–3.5 ppm). 2D NMR (COSY, HSQC) resolves quinoline ring coupling .

- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Monoclinic systems (e.g., P2₁/c) reveal C–H···π interactions and salt packing .

How can researchers assess the biological activity of this compound in enzyme inhibition assays?

Basic Research Question

- Target Selection : Prioritize kinases or DNA-modifying enzymes (e.g., DNA gyrase) based on structural analogs .

- Assay Design :

- Data Interpretation : IC₅₀ values < 10 µM suggest high potency; correlate with computational docking .

What mechanistic hypotheses explain the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : The quinoline core may intercalate DNA, while the morpholinoethyl group hydrogen-bonds with enzyme active sites (e.g., ATP-binding pockets in kinases) .

- Experimental Validation :

- Site-directed mutagenesis to disrupt key residues (e.g., Ser84 in DNA gyrase).

- Fluorescence quenching to measure binding constants .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability. Reduce logP via substituent modification (e.g., replacing methoxy with polar groups) .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict regioselectivity in substitution reactions .

How should researchers address contradictory data in biological activity assays?

Advanced Research Question

- Root-Cause Analysis :

- Resolution Workflow :

What strategies optimize reaction yields in large-scale synthesis?

Advanced Research Question

- Process Intensification :

- Continuous Flow Reactors : Enhance mixing and heat transfer for Friedländer condensation .

- Catalyst Screening : Immobilized Pd catalysts for coupling steps reduce metal leaching .

- Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR .

How do structural modifications (e.g., halogen substitution) alter the compound’s activity?

Advanced Research Question

- SAR Studies :

- Methoxyphenyl Replacement : Fluorophenyl groups increase lipophilicity but may reduce solubility .

- Morpholinoethyl Modification : Piperazine analogs enhance CNS penetration but require toxicity screening .

- Case Study : Chlorine at quinoline C6 (as in ) boosts antimalarial activity 2-fold vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.